N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the benzothiazole ring and a methylthio group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with 4-bromobenzoic acid under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole intermediate with methylthiol in the presence of a suitable base such as sodium hydride.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole intermediate with 3-aminobenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom on the benzothiazole ring can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated benzothiazole derivatives.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and methylthio group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Similar structure but with a tert-butyl group and chlorine atom.
N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: Differ in the position and type of substituents on the benzamide ring.
Uniqueness
N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRVKICIWNKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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